molecular formula C11H16O2 B099750 Dihydroactinidiolide CAS No. 15356-74-8

Dihydroactinidiolide

Cat. No. B099750
CAS RN: 15356-74-8
M. Wt: 180.24 g/mol
InChI Key: IMKHDCBNRDRUEB-UHFFFAOYSA-N
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Description

Dihydroactinidiolide is a naturally occurring bicyclic lactone known for its synthesis through various chemical methods. It has been the subject of multiple studies due to its interesting chemical properties and potential applications.

Synthesis Analysis

Several synthetic routes have been developed to create dihydroactinidiolide. One approach involves the use of asymmetric catalytic hetero-Diels-Alder methodology, which is a key step in the synthesis of both (R)-dihydroactinidiolide and (R)-actinidiolide. This method utilizes a copper(II)-bisoxazoline-catalyzed reaction, yielding the product with high regio-, diastereo-, and enantioselectivity . Another synthesis strategy employs selenium-stabilized carbenium ions for carbon-carbon bond formation, starting with a lactonization reaction and proceeding through selenoxide elimination to produce dihydroactinidiolide . Additionally, the preparation of fused ring α, β-unsaturated lactones using lithium ethoxyacetylide has been described as a useful method for synthesizing dihydroactinidiolide .

Molecular Structure Analysis

The molecular structure of dihydroactinidiolide intermediates has been confirmed through various analytical techniques, including X-ray analysis. This structural confirmation is crucial for understanding the compound's reactivity and for the development of further synthetic applications .

Chemical Reactions Analysis

Dihydroactinidiolide is not only a target molecule for synthesis but also plays a role in the metabolism of polycyclic aromatic hydrocarbons (PAHs). Dihydrodiol dehydrogenase enzymes, which have been implicated in the metabolism of PAHs, show substrate specificity for non-K-region trans-dihydrodiols, leading to the formation of catechols and PAH-o-quinones . These metabolites can further react, generating reactive oxygen species and potentially contributing to cytotoxic and genotoxic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroactinidiolide have been studied using techniques such as GC-MS. The determination of dihydroactinidiolide by GC/MS with selective ion measurement (SIM) method has shown a detection limit of 0.1 ng and a linear range of 0.5-100 ng in 1 µL of sample solution. The recovery test yielded a value of 99.8%, indicating the method's accuracy and precision .

Scientific Research Applications

GC-MS Determination

Dihydroactinidiolide has been analyzed using Gas Chromatography-Mass Spectrometry (GC-MS), a crucial method for identifying and quantifying chemical substances. This technique demonstrated a detection limit of 0.1 ng for dihydroactinidiolide, indicating its applicability in precise chemical analysis and quality control of substances containing this compound (Ma Hui-ning, 2007).

Cytotoxic Activities

Research has identified dihydroactinidiolide's cytotoxic activities against various human carcinoma cell lines. It was isolated from the leaves of Pereskia bleo and evaluated for its potential as an anti-cancer agent, demonstrating the broader implications of dihydroactinidiolide in cancer research (S. Malek et al., 2009).

Thermal Degradation Studies

Studies have explored the formation of dihydroactinidiolide through the thermal degradation of β-carotene. This research provides insights into the chemical processes involved in the formation of dihydroactinidiolide and its potential applications in producing aroma compounds from natural sources like crude palm oil (H. Hamid et al., 2017).

Synthetic Methodology

A novel synthesis approach for dihydroactinidiolide using selenium-stabilized carbenium ion has been developed. This method represents an advancement in the field of chemical synthesis, offering new ways to produce dihydroactinidiolide and potentially related compounds (M. Dabdoub et al., 2009).

Germination Inhibition in Wheat

Dihydroactinidiolide has been identified as a natural product inhibiting the germination of wheat grains. This discovery is significant for agricultural sciences, providing a deeper understanding of plant physiology and the potential development of agricultural practices and products (Tadahiro Kato et al., 2003).

Safety And Hazards

Dihydroactinidiolide is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-10(2)5-4-6-11(3)8(10)7-9(12)13-11/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKHDCBNRDRUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1=CC(=O)O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864588
Record name 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-
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Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear, colourless liquid; musky or coumarin-like aroma
Record name (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

295.00 to 296.00 °C. @ 760.00 mm Hg
Record name Dihydroactinidiolide
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Solubility

Insoluble in water; soluble in nonpolar solvents, soluble (in ethanol)
Record name (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.051-1.058
Record name (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone
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Product Name

4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one

CAS RN

15356-74-8, 17092-92-1
Record name 5,6,7,7a-Tetrahydro-4,4,7a-trimethyl-2(4H)-benzofuranone
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Record name Dihydroactinolide
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Record name DIHYDROACTINIDIOLIDE
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Record name 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-
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Record name 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-
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Record name DIHYDROACTINIDIOLIDE, (±)-
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Record name Dihydroactinidiolide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,690
Citations
T Sakan, S Isoe, SB Hyeon - Tetrahedron Letters, 1967 - Elsevier
… However, on hydrogenation with Adams catalyst dihydroactinidiolide … ring was suggested in both actinidiolide and dihydroactinidiolide. The nmr spectrum of dihydroactinidiolide …
Number of citations: 106 www.sciencedirect.com
M Das, S Prakash, C Nayak, N Thangavel, SK Singh… - Bioorganic …, 2018 - Elsevier
… like Alzheimer's disease (AD) demand exploring multi targeted drug candidates, and for the first time we report the multi AD target inhibitory potential of synthesized dihydroactinidiolide (…
Number of citations: 31 www.sciencedirect.com
K Mori, V Khlebnikov - Liebigs Annalen der Chemie, 1993 - Wiley Online Library
… such as dihydroactinidiolide (5), actinidiolide (9), loliolide (11) and epiloliolide (12). … Dihydroactinidiolide (5) is also known as one of the three components of the pheromone responsible …
L Shumbe, R Bott, M Havaux - Molecular Plant, 2014 - cell.com
Dear Editor, The physiological functions of carotenoids in plants go beyond their traditional roles as accessory light-harvesting pigments, natural colorants, and quenchers of triplet …
Number of citations: 95 www.cell.com
M del Mar Caja, C Preston, M Menzel… - Journal of Agricultural …, 2009 - ACS Publications
… was of interest to include (±)-dihydroactinidiolide in the series of our recent studies dealing with … Thus, we report here the 13 C/ 12 C and 2 H/ 1 H ratios of natural (±)-dihydroactinidiolide …
Number of citations: 9 pubs.acs.org
S Yao, M Johannsen, RG Hazell… - The Journal of organic …, 1998 - ACS Publications
The total synthesis of the naturally occurring bicyclic lactones (R)-dihydroactinidiolide and (R)-actinidiolide is presented. The key step in the syntheses is the copper(II)−bisoxazoline-…
Number of citations: 73 pubs.acs.org
T Kato, T Imai, K Kashimura, N Saito… - Journal of agricultural …, 2003 - ACS Publications
On the basis of our recent findings that the germination of intact wheat grains with glumes (husks) belonging to dormant varieties was restrained as compared with that of dehusked …
Number of citations: 29 pubs.acs.org
M Das, KP Devi - Neurotoxicology, 2021 - Elsevier
Alzheimer’s disease (AD) etiology has been studied for a long time and it is found to be multifaceted involving the accumulation of amyloid β and tau protein. Oxidative stress is an early …
Number of citations: 15 www.sciencedirect.com
S Serra, O Piccioni - Tetrahedron: Asymmetry, 2015 - Elsevier
… and dihydroactinidiolide, two … and dihydroactinidiolide in enantiopure form (ee >98%). Finally, a comprehensive study on the oxidation of tetrahydroactinidiolide to dihydroactinidiolide …
Number of citations: 11 www.sciencedirect.com
H Kaneko, K Ijichi - Agricultural and Biological Chemistry, 1968 - jstage.jst.go.jp
The elemental and mass spectrometric ana lyses (molecular ion at m/e 180) of PA gave C11H16O2 as the molecular formula. The bands at 1755 and 1625cm-1 in the infrared spectrum …
Number of citations: 28 www.jstage.jst.go.jp

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